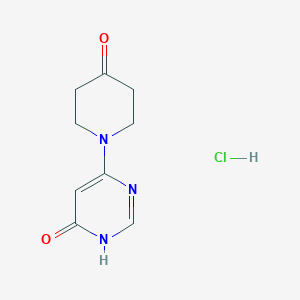

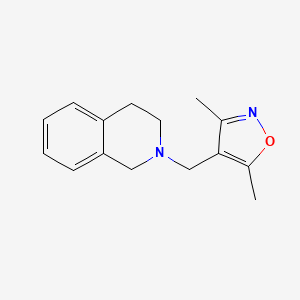

4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the Kabachnik–Fields reaction of 4-piperidone hydrochloride monohydrate, an aromatic aldehyde, and triethyl phosphite in the presence of triethylamine and magnesium perchlorate affords diethyl (aryl)(4-oxopiperidin-1-yl)methylphosphonates .Molecular Structure Analysis

The molecular structure of these compounds involves a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms . The 4-oxo group indicates the presence of a carbonyl group (=O) at the 4th position of the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Crystal Structures and Hydrogen Bonding Patterns : Pyrimidin-4-one derivatives, including 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one, are known to adopt either the 1H- or the 3H-tautomeric form in crystals, influenced by their coformers. These structures exhibit distinct hydrogen-bonding patterns which are essential for understanding their chemical behavior and interactions (Gerhardt & Bolte, 2016).

Intermediate in Synthesis of HIV-1 Inhibitors : Derivatives of pyrimidin-4-one are used as intermediates in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Their structural characteristics play a vital role in determining the efficacy and specificity of these inhibitors (Ju Xiu-lia, 2015).

Interaction with Biological Molecules : Some pyrimidin-4-one derivatives have been studied for their interactions with biological molecules like bovine serum albumin. These interactions are crucial for understanding the compound's biological activities and pharmacokinetics (Meng et al., 2012).

Novel Heterocycle Compound in Treatment of Pneumonia : A compound structurally related to 4-(4-Oxopiperidin-1-yl)-1H-pyrimidin-6-one was synthesized and analyzed for its potential in treating bronchial pneumonia in children. The study explored its mechanism of action and biological activity (Ding & Zhong, 2022).

Synthesis and Derivative Formation : Studies have shown various methods for synthesizing derivatives of pyrimidin-4-one, which are important for creating new compounds with potential pharmaceutical applications (Zanatta et al., 2005).

Potential Antitumor Agents : Research on pyrimidin-4-one derivatives has explored their use as antitumor agents. These compounds are being studied for their efficacy in inhibiting tumor growth through various biochemical pathways (Liu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-(4-oxopiperidin-1-yl)-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8;/h5-6H,1-4H2,(H,10,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWZPMMGPRONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC(=O)NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2362147.png)

![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2362155.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362160.png)

![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)

![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/no-structure.png)